2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid
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Overview
Description
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include hydrazine derivatives, guanidine compounds, and phenyl-substituted aldehydes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal coordination chemistry.
Uniqueness
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is unique due to its complex structure and multifunctional nature. Unlike simpler compounds, it can participate in a wider range of chemical reactions and has broader applications in various scientific fields.
Properties
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8.2HNO3/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7;2*2-1(3)4/h1-6H,(H4,11,12,17)(H4,13,14,18);2*(H,2,3,4)/b15-6+,16-8-;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVRHYXZZDMRGQ-LJBBMTSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C=N/N=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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